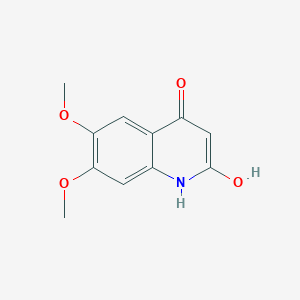
2-hydroxy-6,7-dimethoxy-1H-quinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-6,7-dimethoxy-1H-quinolin-4-one is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various fields of science and industry
Preparation Methods
The preparation of 2-hydroxy-6,7-dimethoxy-1H-quinolin-4-one involves specific synthetic routes and reaction conditions. While detailed industrial production methods are proprietary and may vary, the general approach includes:
Synthetic Routes: The synthesis of this compound typically involves multi-step organic reactions. These steps may include the formation of intermediate compounds, followed by specific reactions to achieve the final product.
Reaction Conditions: The reaction conditions for synthesizing this compound often require controlled temperatures, pressures, and the use of catalysts to ensure the desired chemical transformations occur efficiently.
Chemical Reactions Analysis
2-hydroxy-6,7-dimethoxy-1H-quinolin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions involving this compound can lead to the formation of reduced products.
Substitution: Substitution reactions, where one functional group is replaced by another, are common for this compound.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents, reducing agents, and specific catalysts. The conditions often involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include various derivatives and transformed compounds.
Scientific Research Applications
2-hydroxy-6,7-dimethoxy-1H-quinolin-4-one has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions.
Biology: In biological research, this compound is studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: this compound is investigated for its potential therapeutic applications, including its role in drug development and disease treatment.
Industry: In industrial applications, this compound is utilized in the production of specific materials and chemicals.
Mechanism of Action
The mechanism of action of 2-hydroxy-6,7-dimethoxy-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which this compound is used.
Properties
IUPAC Name |
2-hydroxy-6,7-dimethoxy-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-9-3-6-7(4-10(9)16-2)12-11(14)5-8(6)13/h3-5H,1-2H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPCWYCOKWFRNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C=C(N2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=O)C=C(N2)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













